Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate encompasses a sophisticated heterocyclic framework that demonstrates the intricate relationships between structural elements and chemical properties. The compound features a fused imidazo[1,2-b]pyridazine core system, which represents the fusion of an imidazole ring with a pyridazine ring through positions 1 and 2 of the imidazole and positions 1 and 2 of the pyridazine. This bicyclic arrangement creates a planar aromatic system with delocalized electron density across both rings, contributing to the compound's stability and unique electronic properties. The bromine atom occupies position 3 of the imidazole portion, introducing significant electronegativity and steric considerations that influence both reactivity patterns and intermolecular interactions.
The carboxylate ester functionality at position 6 provides additional structural complexity, with the methyl ester group extending from the pyridazine ring system. The Chemical Abstracts Service registry number 1234616-07-9 uniquely identifies this compound in chemical databases, while the MDL number MFCD17016077 provides additional cataloging reference. The systematic IUPAC nomenclature follows established conventions for heterocyclic compounds, beginning with the methyl ester designation, followed by the positional indicator for the bromine substituent, and concluding with the complete bicyclic system name including the carboxylate position.
The SMILES notation COC(=O)C1=NN2C(Br)=CN=C2C=C1 provides a linear representation of the molecular connectivity, demonstrating the specific bonding patterns and stereochemical relationships within the structure. This notation reveals the ester linkage, the bromine substitution pattern, and the precise ring fusion geometry that characterizes this compound class.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₆BrN₃O₂ | |
| Molecular Weight | 256.06 g/mol | |
| CAS Number | 1234616-07-9 | |
| MDL Number | MFCD17016077 | |
| SMILES | COC(=O)C1=NN2C(Br)=CN=C2C=C1 |
Properties
IUPAC Name |
methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-3-7-10-4-6(9)12(7)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMUMEVVAXZMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=NC=C2Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-07-9 | |
| Record name | methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound (C8H6BrN3O2) features a bromine atom at the 3-position of the imidazo[1,2-b]pyridazine ring and a carboxylate ester functional group. The unique substitution pattern contributes to its distinct chemical reactivity and biological activity. The compound has been investigated for its potential as an enzyme inhibitor and its role in various therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit notable antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's effectiveness is often measured using the half-maximal effective concentration (EC50), with values indicating significant cytotoxicity against these cell lines .
| Cell Line | EC50 (µM) |
|---|---|
| MCF-7 | 6.5 |
| HCT116 | 4.2 |
| U-2 OS | 3.8 |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several protein kinases, which are critical in regulating cellular functions and signaling pathways. For example, it has shown promising inhibition against Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), with IC50 values reported below 10 nM. This suggests potential applications in antimalarial drug development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The bromine atom enhances binding affinity to target enzymes by forming halogen bonds, which can stabilize the transition state during enzymatic reactions.
- DNA Interaction : Some studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes essential for cancer cell proliferation .
Case Studies and Research Findings
A notable study explored the optimization of imidazopyridazine derivatives for enhanced potency against PfCDPK1. The results indicated that structural modifications could significantly improve both enzyme inhibition and selectivity while maintaining acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for potential therapeutic use .
Another investigation focused on the anticancer effects of this compound derivatives. The study demonstrated that these compounds could effectively induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer properties. Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate has been synthesized as part of studies aimed at developing new anticancer agents. For instance, a series of amide derivatives based on the imidazo[1,2-b]pyridazine scaffold were evaluated for their cytotoxicity against various cancer cell lines, showing good to excellent activity .
Inhibitors of Protein Kinases
The compound has been explored as a potential inhibitor of specific protein kinases involved in cancer progression. In particular, studies have focused on its ability to inhibit Haspin kinase, which plays a role in cell cycle regulation and cancer cell proliferation. The design of new derivatives aimed at enhancing potency against Haspin has shown promising results .
Antimicrobial Properties
There is growing interest in the antimicrobial potential of this compound. Preliminary studies suggest that modifications to the imidazo[1,2-b]pyridazine framework can lead to compounds with enhanced antibacterial and antifungal activities. This opens avenues for developing new antimicrobial agents based on this scaffold .
Synthesis and Functionalization
The synthesis of this compound typically involves metal-catalyzed cross-coupling reactions. These methods allow for the introduction of various substituents that can modulate biological activity and improve pharmacokinetic properties. Recent advancements in organometallic chemistry have facilitated the functionalization of this compound, enabling the exploration of its derivatives for diverse applications .
Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate with structurally or functionally related compounds, highlighting key differences in substituents, physicochemical properties, and applications:
Key Observations :
Reactivity : Bromine at position 3 enhances electrophilic substitution and cross-coupling efficiency compared to chloro analogs .
Substituent Effects: Ester groups (e.g., 6-COOCH₃) improve solubility and serve as handles for further functionalization .
Heterocycle Variations :
- Imidazo[1,2-a]pyrimidine derivatives (e.g., ) exhibit reduced aromaticity compared to pyridazine analogs, altering electronic properties .
- Pyridine- or pyrazine-based analogs (e.g., Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate) show distinct pharmacokinetic profiles due to heteroatom positioning .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, bromo-6-chloroimidazo[1,2-b]pyridazine derivatives (e.g., compound 9 in ) serve as key intermediates. Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of amines or nucleophiles to achieve yields >90% . Characterization via / NMR and HRMS is critical to confirm regioselectivity and purity.
Q. How are structural and purity analyses performed for this compound?
- Methodological Answer :
- Spectroscopy : NMR (e.g., δ 7.72 ppm for imidazo protons) and NMR (e.g., carbonyl at ~165 ppm) confirm connectivity .
- Mass Spectrometry : HRMS (e.g., [M+H] at m/z 232.47) validates molecular weight .
- Crystallography : SHELX programs refine X-ray structures, while ORTEP-III generates thermal ellipsoid diagrams for visualizing steric effects .
Q. What solvents and conditions are recommended for storing this compound?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber vials to prevent bromine dissociation or ester hydrolysis. Stability tests via HPLC (e.g., retention time 1.05–1.43 minutes under SMD-TFA conditions) monitor degradation .
Advanced Research Questions
Q. How can regioselective functionalization at the C-6 position be achieved, and what mechanistic insights govern this process?
- Methodological Answer : C-6 amination (e.g., with benzylamine or thiophen-2-ylmethylamine) proceeds via SNAr (nucleophilic aromatic substitution), facilitated by electron-withdrawing carboxylate and bromine groups. DFT calculations (B3LYP/6-31G*) predict charge distribution, guiding solvent choice (polar aprotic) and base (KCO) . Competing pathways (e.g., Buchwald-Hartwig coupling) require Pd catalysts but risk debromination .
Q. What strategies resolve contradictions in reaction yields or byproduct formation during scale-up?
- Methodological Answer :
- Byproduct Analysis : LC-MS identifies intermediates (e.g., dehalogenated products).
- DoE (Design of Experiments) : Vary parameters (temperature, residence time in flow reactors) to minimize side reactions. For example, tert-butyl ester derivatives ( ) stabilize intermediates during continuous synthesis .
- Kinetic Studies : Monitor reaction progress via in-situ IR to optimize quenching points .
Q. How does the bromine substituent influence biological activity in related imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : Bromine enhances electrophilicity for covalent binding (e.g., TAK1 kinase inhibition in ). SAR studies compare 3-bromo vs. 3-chloro analogs:
| Substituent | IC (nM) | Selectivity (vs. CDK2) |
|---|---|---|
| 3-Bromo | 12 ± 2 | >100-fold |
| 3-Chloro | 45 ± 5 | 30-fold |
| Bromine’s larger van der Waals radius improves target engagement . |
Q. What computational tools predict the compound’s reactivity in metal-catalyzed transformations?
- Methodological Answer :
- Docking Studies : AutoDock Vina models interactions with catalytic sites (e.g., Pd(PPh) in Suzuki couplings).
- QM/MM Simulations : Assess transition states for oxidative addition steps (barrier heights <25 kcal/mol favor reactivity) .
- Machine Learning : Train models on existing reaction databases to predict optimal ligands (e.g., XPhos for C–N coupling) .
Data Contradictions and Resolution
- Discrepancy in Yield Reports : reports >90% yields for C-6 amination, while notes variability (70–95%) in flow synthesis. Resolution involves verifying reagent purity (Karl Fischer titration) and excluding trace oxygen/moisture via Schlenk techniques .
- NMR Shift Variability : NMR δ 7.15–7.50 ppm for imidazo protons ( vs. 10) arises from solvent effects (CDCl vs. DMSO-d). Referencing to TMS and using deuterated solvents consistently resolves this .
Key Citations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
